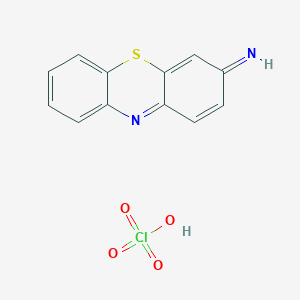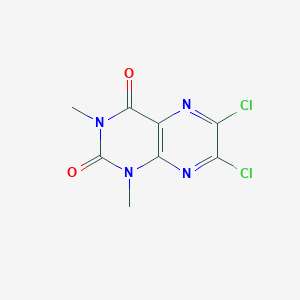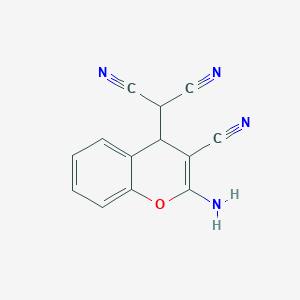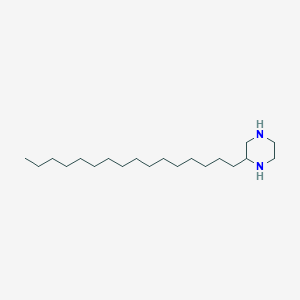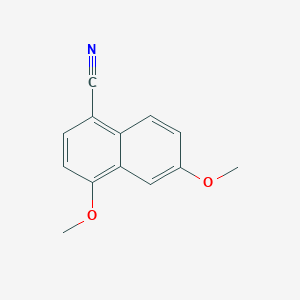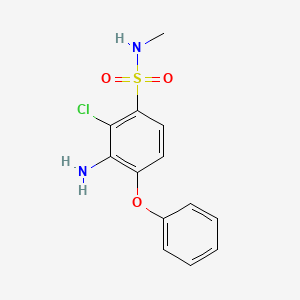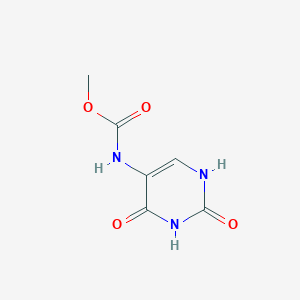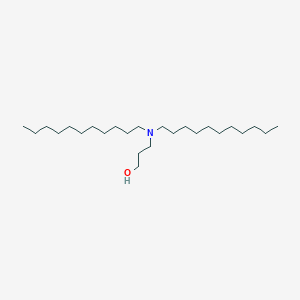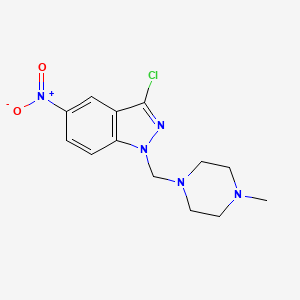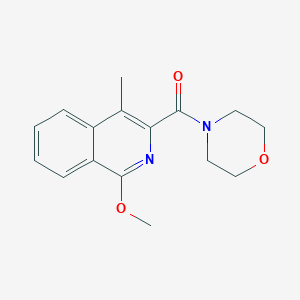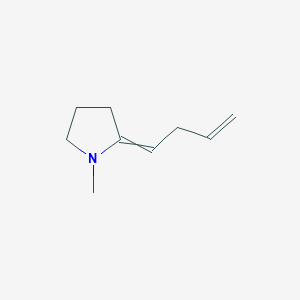
Acetic acid;4-phenylsulfanylbut-3-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;4-phenylsulfanylbut-3-yn-1-ol is an organic compound that combines the properties of acetic acid and a phenylsulfanyl-substituted butynol This compound is of interest due to its unique structure, which includes a carboxylic acid group, a phenylsulfanyl group, and an alkyne group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-phenylsulfanylbut-3-yn-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of 4-phenylsulfanylbut-3-yn-1-ol, which can be synthesized through the reaction of phenylthiol with 4-chlorobut-2-yne under basic conditions. The resulting product is then subjected to acetic acidification to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;4-phenylsulfanylbut-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone or sulfoxide.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid;4-phenylsulfanylbut-3-yn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;4-phenylsulfanylbut-3-yn-1-ol involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the phenylsulfanyl and alkyne groups can participate in various chemical reactions. These interactions can modulate biological pathways and exert therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylsulfanylbut-3-yn-1-ol: Lacks the acetic acid moiety but shares similar reactivity.
Phenylthiol: Contains the phenylsulfanyl group but lacks the alkyne and hydroxyl groups.
Acetic acid: Contains the carboxylic acid group but lacks the phenylsulfanyl and alkyne groups.
Uniqueness
Acetic acid;4-phenylsulfanylbut-3-yn-1-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the phenylsulfanyl group enhances its stability and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
88695-33-4 |
|---|---|
Formule moléculaire |
C12H14O3S |
Poids moléculaire |
238.30 g/mol |
Nom IUPAC |
acetic acid;4-phenylsulfanylbut-3-yn-1-ol |
InChI |
InChI=1S/C10H10OS.C2H4O2/c11-8-4-5-9-12-10-6-2-1-3-7-10;1-2(3)4/h1-3,6-7,11H,4,8H2;1H3,(H,3,4) |
Clé InChI |
TVLVITLXZKWCHU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC=C(C=C1)SC#CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene](/img/structure/B14379913.png)
